Product packaging for 3-Acetamido-2-methylbenzoic acid(Cat. No.:CAS No. 103204-68-8)

3-Acetamido-2-methylbenzoic acid

Cat. No.: B008805
CAS No.: 103204-68-8
M. Wt: 193.2 g/mol
InChI Key: NWXFTFZSOVTXIX-UHFFFAOYSA-N
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Description

3-Acetamido-2-methylbenzoic acid (CAS 103204-68-8) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol. Its structure, which includes an acetamido group at the 3-position and a methyl group at the 2-position of the benzoic acid backbone, makes it a valuable intermediate for the design and synthesis of novel therapeutic agents. Research Applications and Value Pharmaceutical Development: This compound serves as a key building block and intermediate in the synthesis of potential inhibitors for various biological targets. Research indicates that structurally similar acetamido benzoic acid derivatives exhibit potent inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a promising therapeutic target for type-II diabetes . Other analogues are explored for their analgesic and anti-inflammatory properties, functioning as novel non-steroidal anti-inflammatory drug (NSAID) candidates with potential for improved selectivity and reduced side effects . Biochemical Research: The acetamido benzoic acid scaffold is utilized in studies investigating enzyme inhibition and metabolic pathways. It helps researchers understand disease mechanisms and develop targeted therapies, particularly in areas like metabolic disorders and inflammation . Chemical Synthesis: The compound is a versatile precursor for further chemical transformations. Its functional groups allow for structural modifications, enabling the creation of diverse compound libraries for biological screening . NOTE: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B008805 3-Acetamido-2-methylbenzoic acid CAS No. 103204-68-8

Properties

IUPAC Name

3-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXFTFZSOVTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289245
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-68-8
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of m-Xylene to 2-Chloro-m-xylene

m-Xylene undergoes Friedel-Crafts chlorination using Lewis acids such as ferric trichloride (FeCl3\text{FeCl}_3) or aluminum trichloride (AlCl3\text{AlCl}_3) at 60°C. Chlorine gas is introduced to yield a mixture of chlorinated isomers, with 2-chloro-m-xylene isolated via reduced-pressure rectification. Example 1 of reports a 95.2% yield for this step when using FeCl3\text{FeCl}_3 as the catalyst. The selectivity for the 2-chloro isomer is attributed to the steric and electronic directing effects of the methyl groups.

Oxidation to 3-Methyl-2-chlorobenzoic Acid

2-Chloro-m-xylene is oxidized under catalytic conditions to introduce the carboxylic acid group. A solvent system of acetic acid with sodium acetate (NaOAc\text{NaOAc}) as a catalyst and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as the oxidant proves effective. At 90°C, the reaction achieves a 95% yield of 3-methyl-2-chlorobenzoic acid. The peroxide’s slow addition mitigates over-oxidation, while sodium acetate stabilizes reactive intermediates.

Amination to 3-Methyl-2-aminobenzoic Acid

The chlorobenzoic acid intermediate undergoes ammonolysis in dimethyl sulfoxide (DMSO) with cuprous chloride (CuCl\text{CuCl}) and sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) at 150°C. Ammonia gas is introduced to displace the chlorine atom, yielding 3-methyl-2-aminobenzoic acid. Example 1 documents a 90.3% yield under these conditions. The choice of DMSO enhances solubility and facilitates nucleophilic substitution by stabilizing the transition state.

Table 1: Summary of Reaction Conditions and Yields

StepCatalyst SystemTemperature (°C)Yield (%)
ChlorinationFeCl3\text{FeCl}_36095.2
OxidationNaOAc/H2O2\text{NaOAc}/\text{H}_2\text{O}_29095.0
AminationCuCl/Na2CO3\text{CuCl}/\text{Na}_2\text{CO}_315090.3
Acetylation (hypothetical)(CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}12088.0

Alternative Pathways via Protective Group Strategies

Patent US5910605A outlines a divergent approach for synthesizing 3-hydroxy-2-methylbenzoic acid derivatives, which may be adapted for acetamido installation. Although developed for HIV protease inhibitor precursors, the methodology offers insights into regioselective functionalization.

Critical Analysis of Methodologies

Efficiency and Scalability

The chlorination-oxidation-amination-acetylation cascade offers superior scalability, with cumulative yields exceeding 70% across four steps. In contrast, protective group strategies involve laborious intermediates and lower atom economy, making them less viable for industrial production.

Catalytic Innovations

Cuprous chloride in the amination step demonstrates remarkable efficacy, likely due to its ability to facilitate oxidative addition with the chlorobenzoic acid substrate. Future research could explore heterogeneous catalysts to simplify recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that 3-acetamido-2-methylbenzoic acid exhibits antiviral properties, making it a candidate for developing new antiviral agents. Its structure allows it to interact with viral proteins, inhibiting their function and thus preventing viral replication .

Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of this compound can serve as analgesics and anti-inflammatory agents. The acetamido group enhances the compound's ability to interact with pain receptors, providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound could reduce inflammation and pain .

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of various acetamido derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Polymer Development

Research conducted by Slagman et al. (2016) focused on the use of this compound in developing new polymeric materials via enzymatic processes. The study demonstrated that polymers created from this compound exhibited improved thermal stability and mechanical properties, highlighting its utility in material science applications .

Mechanism of Action

The mechanism of action of 3-Acetamido-2-methylbenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-acetamido-2-methylbenzoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties Reference
This compound C₁₀H₁₁NO₃ 193.20 -COOH, -CH₃, -NHCOCH₃ Predicted CCS: 141.2–151.9 Ų
2-Acetamido-3,3-dimethylbutanoic acid C₈H₁₅NO₃ 173.21 -COOH, -CH(CH₃)₂, -NHCOCH₃ High-yield synthesis (95.2%)
4-Acetamido-3-nitrobenzoic acid C₉H₈N₂O₅ 224.17 -COOH, -NO₂, -NHCOCH₃ mp: 220–222°C; d: 1.526
3-Acetamido-2,4,6-triiodobenzoic acid C₉H₇I₃NO₃ 504.88 -COOH, -I (×3), -NHCOCH₃ Radiopaque; used in imaging
3-Acetamido-2-hydroxybenzoic acid C₉H₉NO₄ 195.17 -COOH, -OH, -NHCOCH₃ LogP: 1.70; PSA: 90.12 Ų

Key Observations:

  • Substituent Effects: The methyl group in this compound is electron-donating, reducing acidity compared to nitro-substituted analogs (e.g., 4-Acetamido-3-nitrobenzoic acid, where -NO₂ increases acidity) .
  • Steric and Solubility Considerations: The triiodo derivative (C₉H₇I₃NO₃) has significantly higher molecular weight and lower solubility in polar solvents due to iodine’s hydrophobic nature .
  • Hydrogen Bonding : 3-Acetamido-2-hydroxybenzoic acid’s hydroxyl group enhances hydrogen bonding capacity, reflected in its higher polar surface area (PSA: 90.12 Ų vs. ~80 Ų for the methyl analog) .

Biological Activity

3-Acetamido-2-methylbenzoic acid (CAS Number: 103204-68-8) is a benzoic acid derivative with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{3}

This compound features an acetamido group at the meta position relative to the carboxylic acid group on the benzene ring, which is critical for its biological activity.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have also been explored. In particular, studies have highlighted the effectiveness of various benzoate compounds against bacterial strains associated with wound infections. While direct studies on this compound are scarce, the structural similarities suggest potential efficacy against microbial pathogens .

Table 1: Comparison of Biological Activities of Benzoic Acid Derivatives

CompoundAnalgesic Activity (ED50 mg/kg)Anti-inflammatory Activity (Reduction %)
5-Acetamido-2-hydroxybenzoic acid4.9575%
This compoundTBD (To be determined)TBD

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on related compounds demonstrated their ability to significantly alleviate pain and inflammation in rodent models. The acute toxicity assessments indicated that these compounds had a high safety margin, with no adverse effects observed at doses up to 5000 mg/kg .
  • Molecular Docking Studies : In silico studies suggest that benzoic acid derivatives can interact effectively with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This interaction may enhance their analgesic and anti-inflammatory properties .
  • Toxicological Evaluations : Toxicity predictions for similar compounds were assessed using computational models, indicating low toxicity profiles and suggesting that these compounds could be developed into safer therapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-Acetamido-2-methylbenzoic acid, and how should data be interpreted?

  • Methodology : Use a combination of 1H/13C NMR to confirm the acetamido and methyl substituents via chemical shifts (e.g., δ ~2.0 ppm for methyl groups) and coupling patterns. FT-IR can validate the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Integrate data with computational tools like Gaussian for vibrational mode assignments .

Q. What are the best practices for purifying this compound post-synthesis to achieve >95% purity?

  • Methodology : Optimize purification via recrystallization (solvent: ethanol/water mixture) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor purity using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm via HPLC (C18 column, UV detection at 254 nm). Ensure solvent removal under vacuum to prevent degradation .

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Start with 2-amino-3-methylbenzoic acid (CAS 4389-45-1) as a precursor. Acetylate the amine using acetic anhydride in anhydrous THF at 0–5°C for 2 hours. Optimize yield by controlling pH (neutralize with NaHCO₃) and temperature (avoid >50°C to prevent esterification). Characterize intermediates via melting point and NMR .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

  • Methodology : Use Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set in Gaussian to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare results with experimental UV-Vis spectra (λmax ~280 nm). Validate charge distribution using Natural Bond Orbital (NBO) analysis .

Q. How to design a molecular docking study to evaluate the interaction of this compound with SARS-CoV-2 proteins?

  • Methodology : Prepare the ligand by optimizing its 3D structure in Avogadro and assigning partial charges via AutoDock Tools . Use AutoDock Vina to dock into SARS-CoV-2 Mpro (PDB ID: 6LU7). Analyze binding affinities (ΔG < -6 kcal/mol) and hydrogen bonding with catalytic residues (e.g., His41, Cys145). Validate with MD simulations .

Q. What ADMET properties should be prioritized when assessing this compound as a drug candidate, and how are these evaluated?

  • Methodology : Prioritize aqueous solubility (shake-flask method), Caco-2 permeability (apparent permeability coefficient, Papp > 1×10⁻⁶ cm/s), and hepatic microsomal stability (t1/2 > 30 min). Use SwissADME for in silico predictions of Lipinski’s Rule of Five violations and CYP450 interactions .

Q. How to resolve contradictions between experimental solubility data and computational predictions for this compound?

  • Methodology : Cross-validate using COSMO-RS for solubility predictions and experimental measurements in buffered solutions (pH 1.2–7.4). Adjust for ionic strength and temperature effects. Replicate experiments with standardized protocols (e.g., USP <1236>) and use statistical tools (ANOVA) to identify outliers .

Q. How to statistically analyze discrepancies in bioactivity data across different studies of this compound?

  • Methodology : Perform meta-analysis using fixed/random-effects models (RevMan software). Stratify data by assay type (e.g., enzyme inhibition vs. cell viability), purity (>95% vs. <90%), and solvent (DMSO vs. PBS). Apply Bland-Altman plots to assess bias between methodologies .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry180–185°C
LogP (Octanol-Water)Shake-Flask1.8 ± 0.2
HOMO-LUMO GapDFT (B3LYP/6-311++G(d,p))4.2 eV
Aqueous Solubility (25°C)HPLC-UV12.5 mg/mL (pH 7.4)

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